molecular formula C13H20N4OS2 B14748234 Theophylline, 8-hexylthio-6-thio- CAS No. 4791-38-2

Theophylline, 8-hexylthio-6-thio-

Cat. No.: B14748234
CAS No.: 4791-38-2
M. Wt: 312.5 g/mol
InChI Key: DPTNPVOBXQRVHR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Theophylline, 8-hexylthio-6-thio- involves the introduction of hexylthio and thio groups into the theophylline structure. The synthetic route typically involves the reaction of theophylline with hexylthiol and a suitable sulfurizing agent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Theophylline, 8-hexylthio-6-thio- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thio groups to thiols using reducing agents like lithium aluminum hydride.

    Substitution: The hexylthio and thio groups can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio groups can yield sulfoxides and sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Theophylline, 8-hexylthio-6-thio- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Theophylline, 8-hexylthio-6-thio- involves its interaction with various molecular targets and pathways. Like theophylline, it is likely to act as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation .

Comparison with Similar Compounds

Theophylline, 8-hexylthio-6-thio- can be compared with other methylxanthine derivatives such as:

The uniqueness of Theophylline, 8-hexylthio-6-thio- lies in its specific chemical modifications, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

CAS No.

4791-38-2

Molecular Formula

C13H20N4OS2

Molecular Weight

312.5 g/mol

IUPAC Name

8-hexylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C13H20N4OS2/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(18)17(3)11(9)19/h4-8H2,1-3H3,(H,14,15)

InChI Key

DPTNPVOBXQRVHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

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